NAPHTH(2,3-h)ISOQUINOLINE
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Overview
Description
NAPHTH(2,3-h)ISOQUINOLINE is a polycyclic aromatic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing heterocyclic compounds that are structurally related to quinolines this compound is characterized by a fused ring system that includes a naphthalene ring and an isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NAPHTH(2,3-h)ISOQUINOLINE typically involves multicomponent reactions and cyclization processes. One efficient method for synthesizing this compound is through the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles. This reaction is carried out in the presence of a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH), resulting in high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
NAPHTH(2,3-h)ISOQUINOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield naphthoquinones, while substitution reactions can produce various functionalized isoquinoline derivatives.
Scientific Research Applications
NAPHTH(2,3-h)ISOQUINOLINE has several scientific research applications, including:
Medicinal Chemistry: This compound and its derivatives have shown potential as therapeutic agents due to their biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: this compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used as a probe to study biological processes and molecular interactions.
Synthetic Chemistry: this compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of NAPHTH(2,3-h)ISOQUINOLINE involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes, which contributes to its anticancer activity. Additionally, it can inhibit specific enzymes and receptors, leading to its antimicrobial and anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-h]isoquinoline: This compound is structurally similar to NAPHTH(2,3-h)ISOQUINOLINE and shares some of its biological activities.
Benzo[c]phenanthrene: Another polycyclic aromatic compound with a fused ring system, known for its carcinogenic properties.
Isoquinoline: The parent compound of this compound, widely studied for its pharmacological activities.
Uniqueness
This compound is unique due to its specific ring fusion pattern and the presence of both naphthalene and isoquinoline moieties. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
25082-33-1 |
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Molecular Formula |
C17H11N |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
naphtho[2,3-h]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-14-10-16-15(9-13(14)3-1)6-5-12-7-8-18-11-17(12)16/h1-11H |
InChI Key |
ATALFKCHFKJEIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=NC=C4 |
Origin of Product |
United States |
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